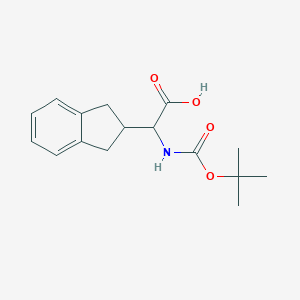

Tert-butoxycarbonylamino-indan-2-YL-acetic acid

Beschreibung

BenchChem offers high-quality Tert-butoxycarbonylamino-indan-2-YL-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butoxycarbonylamino-indan-2-YL-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHRDDQOOBPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619757 | |

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-73-9 | |

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tert-butoxycarbonylamino)-indan-2-yl-acetic acid, a non-proteinogenic amino acid, represents a unique structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid indane scaffold, combined with the versatile chemistry of the amino and carboxylic acid functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into more complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid. By integrating experimental data from analogous structures with predictive modeling, we aim to equip researchers with the foundational knowledge required for its effective utilization in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is characterized by a central indane ring system, with the amino and acetic acid moieties attached to the C-2 position. The tert-butoxycarbonyl group is attached to the amino nitrogen.

Diagram of the Molecular Structure:

Caption: 2D structure of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, many properties have been estimated using computational models due to the limited availability of experimental data in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₄ | ChemScene[1] |

| Molecular Weight | 291.34 g/mol | ChemScene[1] |

| CAS Number | 155172-73-9 | Labseeker[2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | 130-140 °C (predicted) | Computational Prediction |

| Boiling Point | > 300 °C (decomposes, predicted) | Computational Prediction |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | General knowledge of Boc-protected amino acids |

| pKa (Carboxylic Acid) | 4.5 - 5.0 (predicted) | Computational Prediction[4] |

| logP | 2.5 - 3.0 (predicted) | Computational Prediction[4] |

| Purity | ≥98% | ChemScene[1] |

| Storage | Sealed in dry, 2-8℃ | ChemScene[1] |

Spectroscopic Data (Expected)

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from the analysis of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. The N-H proton of the carbamate will likely appear as a broad singlet between 5.0 and 7.0 ppm, with its chemical shift being solvent-dependent. The protons of the indane ring system will exhibit complex multiplets in the aromatic region (around 7.1-7.3 ppm) and the aliphatic region (2.5-3.5 ppm). The α-proton and the methylene protons of the acetic acid moiety will likely appear as multiplets in the 2.5-4.5 ppm range.[1][5][6]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the urethane will be observed around 155 ppm, while the carboxylic acid carbonyl will be in the range of 170-180 ppm. The carbons of the indane ring will show signals in both the aromatic (120-145 ppm) and aliphatic (30-50 ppm) regions.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is expected to exhibit the following characteristic absorption bands:

-

~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with the N-H stretch.

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1740 cm⁻¹: C=O stretching of the urethane carbonyl group.[9]

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.

-

~1520 cm⁻¹: N-H bending (Amide II band).[10]

-

~1160 cm⁻¹: C-O stretching of the tert-butyl group.

The presence of these distinct carbonyl stretching frequencies is a key diagnostic feature for Boc-protected amino acids.[2][11]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group or its fragments.[12][13]

-

Loss of tert-butyl cation (57 Da): [M+H - 57]⁺

-

Loss of isobutylene (56 Da): [M+H - 56]⁺

-

Loss of CO₂ (44 Da) from the Boc group: [M+H - 44]⁺

-

Loss of the entire Boc group (100 Da): [M+H - 100]⁺

It is important to note that fragmentation can sometimes occur in the ion source, leading to the observation of the deprotected species even with soft ionization techniques.[14]

Reactivity and Stability

The chemical reactivity of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is primarily governed by its three key functional components: the Boc-protected amine, the carboxylic acid, and the indane ring system.

The Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, particularly basic and nucleophilic environments. However, it is readily cleaved under acidic conditions.

Diagram of Boc Deprotection Mechanism:

Caption: Acid-catalyzed deprotection of the Boc group.

This acid-lability allows for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully controlled. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.

The Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols under acidic catalysis.

-

Amide bond formation: Activation with coupling reagents (e.g., DCC, HATU) followed by reaction with an amine. This is a crucial reaction for its use as a building block in peptide and peptidomimetic synthesis.

-

Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The Indane Ring System

The indane nucleus is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. It is generally a stable aromatic system. The aliphatic portion of the indane ring can potentially undergo radical substitution reactions under harsh conditions, but it is typically inert under the conditions used for peptide synthesis and modification of the amino and carboxyl groups. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing alkyl framework.[15]

Proposed Synthetic Pathway

Diagram of a Plausible Synthetic Pathway:

Caption: A representative synthetic route to the target compound.

This proposed pathway is illustrative and would require experimental optimization of reaction conditions, solvents, and purification methods.

Potential Applications

The unique structural features of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid make it a promising building block in several areas of drug discovery and development:

-

Peptidomimetics: The rigid indane scaffold can be used to constrain the conformation of peptides, potentially leading to increased potency, selectivity, and metabolic stability.

-

Novel Scaffolds: It can serve as a starting material for the synthesis of more complex heterocyclic systems with potential biological activity. The indane ring is a feature in various bioactive molecules.[16]

-

Asymmetric Synthesis: As a chiral building block, it can be used in the enantioselective synthesis of complex target molecules.

Conclusion

(Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is a valuable, albeit not extensively characterized, chemical entity. This guide has synthesized the available information and provided well-founded predictions to offer a comprehensive understanding of its chemical properties. The combination of a rigid carbocyclic core with versatile functional groups, all under the control of a standard protecting group, ensures its continued relevance in the design and synthesis of new chemical matter for biological exploration. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.

References

-

Zhu, X., et al. (2013). Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique with Optimal Wavelet Packet Transform Decomposition Frequency Band. Taylor & Francis Online. Available at: [Link][11]

-

Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link][12]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link][13]

-

The Journal of Organic Chemistry. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Available at: [Link][5]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC. Retrieved February 20, 2026, from [Link][6]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2020). PMC - NIH. Available at: [Link][15]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Available at: [Link][7]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link][10]

-

Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Available at: [Link][17]

-

Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005). Sciforum. Available at: [Link][9]

-

Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. (2012). PubMed. Available at: [Link][18]

-

Three component reaction of indane-1,2,3-trione, tosylmethyl isocyanide and benzoic acid derivatives. (2025). ResearchGate. Available at: [Link][19]

-

How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. Retrieved February 20, 2026, from [Link][14]

-

Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link][4]

-

2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link][20]

-

Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005). Google Patents. Available at: [21]

-

Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents. Retrieved February 20, 2026, from [22]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). pubs.acs.org. Retrieved February 20, 2026, from [Link][23]

-

(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link][24]

-

The stabilization of gallane and indane by a ring expanded carbene. (2015). PubMed. Available at: [Link][25]

-

(2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid. (n.d.). Pharmacompass. Retrieved February 20, 2026, from [Link][26]

-

Prediction of Physicochemical Parameters by Atomic Contributions. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link][27]

-

Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. (2025). ChemRxiv. Available at: [Link][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid_CAS_155172-73-9_MDL_MFCD04115527 - Labseeker [labseeker.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. acdlabs.com [acdlabs.com]

- 18. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid | C9H17NO5 | CID 15000283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 22. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 23. math.unipd.it [math.unipd.it]

- 24. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. The stabilization of gallane and indane by a ring expanded carbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. (2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 27. researchgate.net [researchgate.net]

Synthesis of Tert-butoxycarbonylamino-indan-2-YL-acetic acid from D-2-INDANYLGLYCINE.

Executive Summary

This technical guide details the optimized synthetic protocol for (2R)-2-[(tert-butoxycarbonyl)amino]-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Boc-D-2-Indanylglycine) starting from D-2-Indanylglycine .

The indanyl-glycine moiety is a critical pharmacophore in modern drug development, particularly in the design of protease inhibitors (e.g., HIV, HCV) where the lipophilic indane ring provides essential hydrophobic interactions within the enzyme binding pocket. This guide addresses the specific solubility and steric challenges presented by the bulky indanyl side chain, providing a robust, scalable method for N-protection that minimizes racemization and maximizes yield.

Chemical Context & Mechanistic Insight

The Challenge of Lipophilicity

Unlike standard amino acids (e.g., Glycine, Alanine), D-2-Indanylglycine possesses a fused bicyclic side chain. This significantly alters its solubility profile.

-

Standard Protocol Failure: Traditional Schotten-Baumann conditions (pure aqueous NaOH) often fail because the zwitterionic starting material is poorly soluble in water, and the lipophilic product precipitates prematurely, trapping impurities.

-

Optimized Approach: A biphasic solvent system (THF/Water or Dioxane/Water) is strictly required to maintain the solubility of both the hydrophobic amino acid salt and the lipophilic di-tert-butyl dicarbonate (

) reagent.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the unprotonated amine on the carbonyl carbon of

Key Mechanistic Steps:

-

Deprotonation: Base (NaOH) shifts the equilibrium to the free amine (

). -

Nucleophilic Attack: The amine attacks the anhydride moiety of

. -

Elimination: tert-Butoxide is eliminated and subsequently protonated to tert-butanol.

-

Decarboxylation:

is released from the leaving group fragment (though in this specific anhydride mechanism, the leaving group is stable as tert-butanol and

Figure 1: Mechanistic pathway for the N-Boc protection of D-2-Indanylglycine.[1][2][3][4][5][6]

Experimental Protocol

Safety Note:

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount (for 10 mmol) |

| D-2-Indanylglycine | Substrate | 1.0 | 1.91 g |

| Reagent | 1.2 - 1.5 | 2.61 - 3.27 g | |

| NaOH (1M) | Base | 2.0 - 2.2 | 20 - 22 mL |

| 1,4-Dioxane | Co-solvent | N/A | 20 mL |

| Ethyl Acetate | Extraction Solvent | N/A | ~100 mL |

| HCl (1M) | Acidifier | N/A | As needed to pH 2-3 |

Step-by-Step Methodology

Phase 1: Dissolution & Reaction[3]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend D-2-Indanylglycine (1.91 g) in Water (10 mL).

-

Basification: Add 1M NaOH (10 mL) dropwise. The solution should become clear as the sodium salt forms. If turbidity persists, add 1,4-Dioxane (10 mL) immediately.

-

Reagent Addition: Dissolve

(2.61 g, 1.2 eq) in the remaining 1,4-Dioxane (10 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature ( -

Monitoring: Stir vigorously for 4–12 hours.

-

Validation: Monitor by TLC (System:

90:8:2). Ninhydrin stain will show the disappearance of the free amine (purple spot) and appearance of the Boc-protected product (UV active, no color with Ninhydrin).

-

Phase 2: Workup & Purification[3]

-

Evaporation (Optional but Recommended): Remove the bulk of the Dioxane under reduced pressure (Rotavap,

) to minimize organic solvent interference during extraction. -

Wash (Impurity Removal): Dilute the remaining aqueous residue with Water (20 mL). Extract with Diethyl Ether or Hexane (

mL).-

Why? This removes unreacted

and non-polar impurities. The product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to

(ice bath). Slowly add 1M HCl with stirring until pH reaches 2–3.-

Observation: The product, Boc-D-2-Indanylglycine, will precipitate as a white solid or form a milky oil (due to lipophilicity).

-

-

Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous

. -

Isolation: Filter and concentrate in vacuo to yield the crude solid.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexanes (1:3 ratio) to obtain pure white crystals.

Figure 2: Optimized downstream processing workflow for high-purity isolation.

Process Control & Troubleshooting

Critical Quality Attributes (CQAs)

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |

| Identity | Consistent with Structure | |

| Melting Point | Capillary Method | |

| Specific Rotation | Polarimetry |

Troubleshooting Guide

-

Problem: Reaction mixture remains turbid/suspension.

-

Cause: Insufficient solvent capacity for the lipophilic indane ring.

-

Solution: Increase Dioxane ratio to 2:1 (Dioxane:Water) or switch to THF.

-

-

Problem: Low Yield after Acidification.

-

Cause: Product did not precipitate or was trapped in an emulsion.

-

Solution: Do not rely on precipitation. Always perform the EtOAc extraction. The lipophilic nature of the indane ring makes the product highly soluble in EtOAc but potentially sticky in water.

-

-

Problem: Product is an oil, not a solid.

-

Cause: Residual solvent or impurities.

-

Solution: Triturate the oil with cold Hexane or Pentane to induce crystallization. Ensure all Dioxane is removed before acidification.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40428755, Boc-L-2-Indanylglycine. (Note: Physical properties of the D-enantiomer mirror the L-form described here). Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Google Patents.CN104276964A: Preparation method of Boc-glycine. (Provides the foundational industrial protocol for Boc-protection of glycine derivatives).

Sources

- 1. Boc-L-2-Indanylglycine | C16H21NO4 | CID 40428755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BOC-D-(2-INDA)GLY-OH | 181227-48-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]

- 6. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

CAS number for Tert-butoxycarbonylamino-indan-2-YL-acetic acid.

Part 1: Executive Technical Summary

Tert-butoxycarbonylamino-indan-2-yl-acetic acid , commonly referred to in peptide chemistry as Boc-Indan-2-yl-glycine (Boc-Igl) , is a non-proteinogenic amino acid derivative critical to modern peptidomimetic drug design.

Its structural significance lies in the indan-2-yl side chain—a bicyclic, lipophilic moiety that provides rigorous conformational constraint and hydrophobic bulk. Unlike flexible aliphatic side chains (e.g., Leucine) or planar aromatic ones (e.g., Phenylalanine), the indane system offers a unique "flat-but-bulky" topology. This steric profile is extensively utilized in HCV NS3/4A protease inhibitors to fill the S2 hydrophobic pocket, enhancing potency and resistance profiles against viral mutations.

This guide details the chemical identity, synthesis logic, and experimental protocols for utilizing this scaffold in high-fidelity drug discovery workflows.

Part 2: Chemical Identity & Specifications

The nomenclature can be ambiguous. In IUPAC terms, the "acetic acid" backbone substituted at the 2-position with an amino group and an indanyl group constitutes a glycine derivative.

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| Common Name | Boc-Indan-2-yl-glycine (Boc-Igl-OH) |

| IUPAC Name | 2-[(tert-Butoxycarbonyl)amino]-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |

| CAS (Racemic) | 155172-73-9 |

| CAS (S-Isomer / L) | 181227-47-4 |

| CAS (R-Isomer / D) | 181227-48-5 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1][2] |

| pKa (Calc) | Carboxyl: ~3.8 |

| Appearance | White to off-white crystalline powder |

Part 3: Structural Logic & Pharmacophore Analysis

The utility of Boc-Indan-2-yl-glycine stems from its ability to restrict the conformational freedom of a peptide backbone.

Mechanism of Conformational Constraint

-

Chi-Space Restriction: The indane ring is fused, preventing the free rotation observed in the

and -

Hydrophobic Packing: The indanyl group is highly lipophilic but compact. In the context of the HCV NS3 protease , this group is often deployed at the P2 position .[3][4] It fits snugly into the S2 subsite, displacing water and maximizing van der Waals interactions with the catalytic triad and surrounding residues (e.g., His57, Asp81).

Visualization: Structural Features

Figure 1: Structural decomposition of Boc-Indan-2-yl-glycine highlighting its functional pharmacophores.

Part 4: Experimental Protocols

Authoritative Note: Due to the steric bulk of the indan-2-yl group adjacent to the alpha-carbon, standard peptide coupling times are often insufficient. The following protocols are optimized for sterically hindered amino acids.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Efficiently couple Boc-Indan-2-yl-glycine to a resin-bound amine.

-

Reagent Preparation:

-

Dissolve Boc-Indan-2-yl-glycine (3.0 eq) and HATU (2.9 eq) in anhydrous DMF (concentration ~0.3 M).

-

Why HATU? Standard EDC/HOBt couplings are often too slow for bulky indanyl residues, leading to racemization or incomplete conversion. HATU (or HBTU) accelerates activation.

-

-

Activation:

-

Add DIEA (Diisopropylethylamine, 6.0 eq) to the solution.

-

Allow pre-activation for 1–2 minutes (do not exceed 5 minutes to avoid guanidinium formation).

-

-

Coupling:

-

Add the activated mixture to the resin-bound free amine.

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

-

Validation: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using PyBOP/DIEA for an additional 4 hours.

-

Protocol B: Boc Deprotection (Solution Phase)

Objective: Removal of the Boc group to expose the free amine for subsequent steps.

-

Dissolution: Dissolve the Boc-protected intermediate in DCM (Dichloromethane) (10 mL per gram).

-

Acidolysis:

-

Add TFA (Trifluoroacetic acid) to reach a final concentration of 50% v/v (e.g., 1:1 TFA:DCM).

-

Scavenger: If the peptide contains oxidation-sensitive residues (Met, Trp), add Triisopropylsilane (TIPS, 2.5%) and water (2.5%) as scavengers.

-

-

Reaction: Stir at room temperature for 30–60 minutes . Monitor by TLC or HPLC.

-

Workup:

-

Evaporate volatiles under reduced pressure.

-

Co-evaporation: Re-dissolve residue in Toluene or DCM and evaporate 3x to remove residual TFA (critical to prevent acid-catalyzed side reactions in the next step).

-

Precipitate the salt using cold Diethyl Ether .

-

Protocol C: Synthesis Workflow (Bucherer-Bergs Route)

Context: If synthesizing the core amino acid from the ketone.

Figure 2: Synthetic pathway from 2-indanone to the enantiopure Boc-protected amino acid.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +2°C to +8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent slow oxidation or moisture absorption.

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizers.

Part 6: References

-

PubChem. (2025). Boc-L-2-Indanylglycine (CID 40428755).[5] National Library of Medicine. Retrieved from [Link]

-

Watanabe Chemical. (n.d.). Amino Acid Derivatives: Boc-Indanyl-Glycine.[5][6][7] Retrieved from [Link]

-

Venkatraman, S., et al. (2006). Discovery of (1R, 5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[N-(1,1-dimethylethyl)amino]carbonylamino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. (Contextual citation for P2 indanyl applications).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid_CAS_155172-73-9_MDL_MFCD04115527 - Labseeker [labseeker.com]

- 3. Vinylated linear P2 pyrimidinyloxyphenylglycine based inhibitors of the HCV NS3/4A protease and corresponding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-L-2-Indanylglycine | C16H21NO4 | CID 40428755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watanabechem.co.jp [watanabechem.co.jp]

- 7. chemimpex.com [chemimpex.com]

Molecular weight and formula of Tert-butoxycarbonylamino-indan-2-YL-acetic acid.

Technical Whitepaper: Characterization and Application of Tert-butoxycarbonylamino-indan-2-yl-acetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of Tert-butoxycarbonylamino-indan-2-yl-acetic acid (also known as Boc-2-indanyl-glycine ), a critical unnatural amino acid scaffold used in modern peptidomimetic drug discovery. Its rigid indane bicyclic system offers unique steric bulk and lipophilicity, making it invaluable for constraining peptide conformations and enhancing the pharmacokinetic profiles of protease inhibitors and G-protein coupled receptor (GPCR) ligands.

Part 1: Chemical Identity & Physiochemical Properties

1.1 Structural Definition The compound is formally defined as 2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid . It consists of a glycine backbone where the side chain is a 2-indanyl group, protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group.

-

IUPAC Name: 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

-

Common Name: Boc-L-2-Indanylglycine (assuming S-enantiomer for bioactivity)

1.2 Quantitative Data Table

| Property | Value | Unit |

| Molecular Formula | C₁₆H₂₁NO₄ | - |

| Molecular Weight | 291.34 | g/mol |

| Monoisotopic Mass | 291.1471 | Da |

| Physical State | White to off-white powder | - |

| Solubility | Soluble in DMSO, Methanol, DCM | - |

| pKa (Carboxyl) | ~3.5 - 4.0 (Predicted) | - |

| LogP | ~2.5 - 3.0 (Hydrophobic) | - |

| Storage | 2–8°C, Desiccated | - |

1.3 Structural Significance The indan-2-yl moiety is non-aromatic at the attachment point but fused to a benzene ring. This creates a "flat" hydrophobic surface that is distinct from the globular shape of adamantane or the flexibility of phenylalanine. This rigidity is crucial for locking bioactive conformations in enzyme active sites [1].

Part 2: Synthesis & Purification Protocols

2.1 Synthetic Route: Stereoselective Alkylation While racemic synthesis is possible via Strecker reaction of 2-indanyl-acetaldehyde, high-purity applications require stereoselective routes. The industry-standard protocol often utilizes the Schöllkopf Bis-Lactim Ether method or O'Donnell Phase Transfer Catalysis to introduce the bulky indanyl group.

Protocol: Asymmetric Synthesis via Phase Transfer Catalysis (PTC)

-

Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

-

Electrophile: 2-Bromoindane or 2-Iodoindane.

-

Catalyst: O-Allyl-N-benzylcinchonidinium bromide (Chiral PTC).

-

Base: 50% KOH (aq).

-

-

Workflow:

-

Step 1 (Alkylation): Dissolve the glycine imine in Toluene/DCM. Add the chiral catalyst (10 mol%) and cool to 0°C. Add 2-Bromoindane and KOH. Stir vigorously for 12-24h.

-

Step 2 (Hydrolysis): Treat the resulting alkylated imine with 1N HCl/THF to remove the protecting groups and yield the free amino acid ester.

-

Step 3 (Boc Protection): Resuspend the amino acid in Dioxane/Water (1:1). Add

(2 eq) and -

Step 4 (Workup): Acidify to pH 3 with citric acid, extract with Ethyl Acetate.

-

2.2 Purification Strategy

-

Crude Isolation: Acid/Base extraction is effective due to the free carboxylic acid.

-

Polishing: Recrystallization from Ethyl Acetate/Hexanes is preferred over column chromatography to remove trace Boc-anhydride byproducts.

2.3 Visualization of Synthesis Workflow

Figure 1: Stereoselective synthesis workflow for Boc-Indanyl-Glycine using Phase Transfer Catalysis.

Part 3: Analytical Characterization (QC)

To ensure the integrity of the molecule for drug development, the following self-validating analytical criteria must be met.

3.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.38 (s, 9H, Boc-tBu ).

- 2.80–3.10 (m, 5H, Indane CH/CH₂ ).

-

4.15 (m, 1H,

- 7.10–7.25 (m, 4H, Aromatic ).

- 12.50 (br s, 1H, COOH ).

-

Diagnostic Check: The integration ratio of the aromatic protons (4H) to the Boc group (9H) must be exactly 4:9. Deviation indicates incomplete protection or solvent contamination.

3.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive/Negative).

-

Expected Peaks:

- (Weak due to Boc lability).

- (Dominant species).

- (Fragment: Free amino acid).

Part 4: Applications in Drug Discovery

4.1 Peptidomimetics & Conformational Restriction

Boc-Indanyl-glycine is a "constrained" phenylalanine analog. The fusion of the side chain to the indane ring restricts the

-

Use Case: In HCV NS3/4A protease inhibitors, replacing Phenylalanine (Phe) with Indanyl-glycine often improves potency by filling the hydrophobic S1 or S2 pocket more effectively while reducing the entropic penalty of binding [2].

4.2 Pharmacokinetics The lipophilic nature (LogP ~2.8) enhances membrane permeability. Furthermore, the steric bulk adjacent to the peptide bond protects it from rapid proteolytic cleavage by serum peptidases.

4.3 Drug Design Cycle Visualization

Figure 2: Integration of Indanyl-glycine into the iterative drug design cycle for protease inhibitors.

References

-

ChemScene. (2024). 2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Product Data. Retrieved from [2]

-

Thieme Connect. (2011). Stereoselective Synthesis of Indanylglycine Derivatives. Synlett. Retrieved from

-

PubChem. (2024).[4] Compound Summary for CAS 155172-73-9. National Library of Medicine. Retrieved from

Sources

- 1. 2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid_CAS_155172-73-9_MDL_MFCD04115527 - Labseeker [labseeker.com]

- 2. chemscene.com [chemscene.com]

- 3. Amatek Chemical-products [allchemblock.com]

- 4. Fmoc-L-2-indanylglycine | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Tert-butoxycarbonylamino-indan-2-YL-acetic acid.

Technical Whitepaper: Spectroscopic Characterization & Validation of N-Boc-Indan-2-yl-Glycine

Executive Summary

This technical guide provides a definitive spectroscopic reference for (S)-2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , commonly referred to as Boc-L-2-Indanylglycine (Boc-Igl-OH) . This non-proteinogenic amino acid is a critical scaffold in the design of peptidomimetics, particularly in HCV protease inhibitors and other pharmacological agents requiring conformationally restricted hydrophobic side chains.

The guide details the structural validation of the compound (CAS: 181227-47-4 ) through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It emphasizes the causality between the molecular environment and the observed spectral signals, providing a self-validating protocol for purity assessment.

Structural Analysis & Chemical Identity

The target molecule combines a glycine backbone with a bulky, lipophilic indan-2-yl side chain and an N-terminal tert-butoxycarbonyl (Boc) protecting group.

-

IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[1]

-

Molecular Formula: C₁₆H₂₁NO₄

-

Key Structural Features:

-

Indane Ring: A fused bicyclic system creating a rigid, hydrophobic domain.

-

Alpha-Carbon: Chiral center (S-configuration) linking the carboxylic acid, Boc-amine, and indane ring.

-

Boc Group: Acid-labile protecting group giving characteristic singlet signals.

-

Experimental Protocols for Characterization

To ensure reproducibility, the following sample preparation protocols must be strictly adhered to before spectral acquisition.

NMR Sample Preparation

-

Solvent: Deuterated Chloroform (CDCl₃) is preferred for resolution of the Boc group. DMSO-d₆ is an alternative if solubility is poor or to observe exchangeable protons (NH, COOH).

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (ESI-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive/Negative mode.

-

Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.

-

Direct Infusion: Flow rate 10 µL/min.

Infrared Spectroscopy (FT-IR)

-

Method: Attenuated Total Reflectance (ATR) on solid neat sample.

-

Scan Range: 4000–400 cm⁻¹.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is dominated by the aliphatic Boc signal and the complex multiplets of the indane ring. The ¹³C NMR confirms the presence of distinct carbonyl environments.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 10.50 | br s | 1H | –COOH | Carboxylic acid proton (exchangeable). |

| 7.15 – 7.25 | m | 4H | Ar-H | Aromatic protons of the indane ring. |

| 5.15 | d (J=8.5 Hz) | 1H | –NH – | Carbamate NH, couples to α-CH. |

| 4.55 | dd | 1H | α-CH | Chiral center; shift due to electron-withdrawing N and COOH. |

| 2.90 – 3.20 | m | 4H | Indane-CH ₂ | Benzylic protons; diastereotopic nature causes complex splitting. |

| 2.85 | m | 1H | Indane-CH | Methine proton connecting the ring to the glycine backbone. |

| 1.45 | s | 9H | Boc-C(CH ₃)₃ | Characteristic intense singlet of the tert-butyl group. |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 176.2 | Quaternary (C=O) | Carboxylic Acid (–COOH) |

| 155.8 | Quaternary (C=O) | Carbamate (Boc C=O) |

| 142.1 | Quaternary (Ar-C) | Indane ring junction carbons |

| 126.6, 124.5 | Methine (Ar-CH) | Aromatic carbons |

| 80.4 | Quaternary | tert-Butyl quaternary carbon |

| 58.2 | Methine (CH) | α-Carbon (Chiral center) |

| 39.8 | Methine (CH) | Indane C-2 position |

| 36.5 | Methylene (CH₂) | Indane benzylic carbons |

| 28.3 | Methyl (CH₃) | Boc methyl groups |

Mass Spectrometry (MS)

The mass spectrum typically exhibits a base peak corresponding to the sodium adduct or the protonated molecular ion.

-

[M+H]⁺: 292.15 m/z

-

[M+Na]⁺: 314.13 m/z (Often the base peak in ESI+)

-

[M-Boc+H]⁺: 192.10 m/z (Fragment corresponding to the free amino acid in situ deprotection)

-

[2M+Na]⁺: 605.28 m/z (Dimer formation common in ESI)

Infrared Spectroscopy (FT-IR)

-

3350 cm⁻¹: N–H stretch (broad, medium intensity).

-

2975, 2930 cm⁻¹: C–H stretch (aliphatic and aromatic).

-

1715 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

1685 cm⁻¹: C=O stretch (Urethane/Boc amide I band).

-

1160 cm⁻¹: C–O stretch (Boc ether linkage).

Structural Validation Workflow

The following diagram illustrates the logical flow for validating the identity of Boc-Indanylglycine using the data above.

Figure 1: Step-by-step spectroscopic validation workflow for Boc-Indanylglycine.

Expert Insights & Troubleshooting

-

Rotamers: In NMR, particularly in DMSO-d₆, you may observe minor peak doubling for the Boc and NH signals. This is due to restricted rotation around the carbamate C–N bond (cis/trans rotamers), a common phenomenon in N-protected amino acids. Warming the sample to 50°C usually coalesces these peaks.

-

Water Peak: In CDCl₃, a broad peak around 1.6 ppm often corresponds to adventitious water, which can overlap with the Boc signal. Ensure the solvent is dried over molecular sieves.

-

Indane Multiplets: The benzylic protons (2.90–3.20 ppm) often appear as a complex multiplet rather than a clean triplet due to the chiral influence of the adjacent alpha-center, making them diastereotopic.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 40428755, Boc-L-2-Indanylglycine. Retrieved from [Link]

-

Watanabe Chemical Industries. (2023). Amino Acid Derivatives Catalog: Indanyl Glycine Series. Retrieved from [Link]

Sources

Commercial suppliers of Tert-butoxycarbonylamino-indan-2-YL-acetic acid.

The following technical guide details the strategic sourcing, quality validation, and application of (S)-2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (commonly referred to as Boc-L-Indanylglycine or Boc-Igl-OH ).

While the user query references "Tert-butoxycarbonylamino-indan-2-YL-acetic acid," this non-standard nomenclature most accurately maps to the unnatural amino acid Boc-Indanyl-Glycine , a critical rigid analog of phenylalanine used in peptide drug discovery. This guide addresses the ambiguity of CAS registry numbers (referencing both the specific L-isomer 181227-47-4 and the generic/racemic entries like 155172-73-9 ) to ensure precise procurement.

Executive Summary

In the development of peptide therapeutics and peptidomimetics, conformational restriction is a primary strategy to enhance metabolic stability and receptor selectivity. Boc-L-Indanylglycine (Boc-Igl-OH) serves as a rigid, lipophilic building block that mimics phenylalanine but with reduced entropic penalty upon binding. This guide provides a technical framework for identifying suppliers, validating stereochemical purity, and integrating this moiety into drug discovery pipelines.

Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the physicochemical specifications required for their specific development phase (Discovery vs. GMP).

| Feature | Technical Specification |

| Common Name | Boc-L-Indanylglycine; Boc-Igl-OH |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |

| CAS Registry | 181227-47-4 (L-Isomer); 155172-73-9 (Generic/Unspecified) |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Chiral Purity | > 99.5% ee (Critical for biological activity) |

| Chemical Purity | > 98.0% (HPLC) |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |

| Major Impurity | D-Isomer (Boc-D-Igl-OH); Unreacted Indan-2-yl precursors |

Structural Utility in Drug Design

The indane ring system provides a fixed hydrophobic pharmacophore. Unlike phenylalanine, where the phenyl ring has free rotation (χ1 and χ2 torsion angles), the indanyl group restricts the side-chain orientation, often locking the peptide into a bioactive conformation (e.g., β-turn).

Figure 1: Pharmacophore Transition. Comparison of Phenylalanine flexibility vs. Indanylglycine rigidity, highlighting the mechanism of improved potency.

Commercial Supplier Landscape

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Original Manufacturers" (CMOs). For scale-up, direct interaction with manufacturers is recommended to control batch-to-batch chiral consistency.

Tier 1: Specialized Building Block Suppliers (High Reliability)

These vendors specialize in unnatural amino acids and typically provide full Certificates of Analysis (CoA) including chiral HPLC data.

-

Chem-Impex International: A standard reference for peptide building blocks. Known for high inventory reliability of Boc- and Fmoc-protected variants.

-

Boc Sciences: Specializes in fermentation and chemical synthesis of non-canonical amino acids. Capable of custom synthesis for bulk quantities.

-

Watanabe Chemical: (Japan) High-quality source for chiral amino acids, often with superior enantiomeric excess (ee) specifications.

-

Enamine: Offers a vast catalog of building blocks; excellent for early-stage discovery where novel analogs (e.g., substituted indanylglycines) might be needed.

Tier 2: Bulk Aggregators (Cost-Effective for Scale)

-

Ambeed / AChemBlock: Good for gram-to-kilogram scale, but rigorous internal QC is advised upon receipt as they may aggregate from multiple synthesis labs.

-

MedChemExpress (MCE): Reliable for small-scale research grades (mg to g).

Sourcing Decision Matrix

When selecting a supplier, use the following logic to mitigate risk:

-

Discovery Phase (<10g): Prioritize speed. Use Chem-Impex or Sigma-Aldrich (MilliporeSigma). Cost is secondary to immediate availability.

-

Pre-Clinical Phase (100g - 1kg): Prioritize batch consistency. Request 3 different lot samples from Boc Sciences or Enamine . Perform "Use Test" in your specific coupling reaction.

-

GMP Phase (>1kg): Audit the manufacturer. Ensure the synthesis route (e.g., asymmetric hydrogenation vs. enzymatic resolution) is scalable and free of heavy metal catalysts (Rh, Ru) used in chiral synthesis.

Technical Validation Protocol (Internal QC)

Trusting a supplier's CoA is insufficient for critical chiral building blocks. The following protocol describes the validation of incoming material.

Protocol: Chiral Purity Determination via HPLC

Objective: Quantify the presence of the D-enantiomer (0.5% threshold).

Materials:

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Prep: Dissolve 1 mg of Boc-Igl-OH in 1 mL of Isopropanol.

Procedure:

-

System Suitability: Inject a racemic standard (mix of L and D isomers) to confirm baseline resolution (Resolution

). -

Blank Run: Inject mobile phase to ensure no ghost peaks.

-

Sample Injection: Inject the test sample.

-

Calculation:

Acceptance Criteria: > 99.0% ee for standard peptide synthesis.

Synthetic Application: Coupling Protocol

Due to the steric bulk of the indanyl group at the

Recommended Workflow: HATU/HOAt Activation

This method maximizes coupling efficiency while minimizing racemization.

-

Activation:

-

Dissolve Boc-Igl-OH (1.2 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Add HOAt (1.1 equiv) to suppress racemization.

-

Add DIEA (Diisopropylethylamine, 2.5 equiv).

-

Stir for 2-3 minutes (Solution turns yellow).

-

-

Coupling:

-

Add the pre-activated mixture to the resin-bound amine (or free amine in solution).

-

Stir/Agitate for 2 to 4 hours at Room Temperature.

-

Note: Extended coupling times (>12h) increase the risk of epimerization.

-

-

Monitoring:

-

Use the Kaiser Test (ninhydrin) for solid phase. If positive (blue), re-couple using PyBOP/DIEA .

-

Figure 2: Validation Workflow. Logic flow for sourcing and qualifying the material to ensure downstream experimental success.

References

-

PubChem. "Boc-L-2-Indanylglycine (CAS 181227-47-4)." National Center for Biotechnology Information. [Link]

Safety and handling precautions for Tert-butoxycarbonylamino-indan-2-YL-acetic acid.

Executive Chemical Profile & Hazard Stratification

Tert-butoxycarbonylamino-indan-2-yl-acetic acid (often abbreviated as Boc-amino-indan-acetic acid) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors (e.g., HIV or HCV therapeutics). Structurally, it combines a lipophilic indane ring with a Boc-protected amine and a carboxylic acid tail.

While often categorized generically as a "laboratory chemical," its specific structural moieties dictate a unique set of handling protocols distinct from standard amino acids.

Chemical Identity & Physicochemical Properties[1][2][3]

-

Chemical Class: Boc-protected

-amino acid derivative / Indane derivative. -

Appearance: Typically a white to off-white crystalline powder.

-

Solubility: Low water solubility; soluble in organic solvents (DCM, DMF, DMSO, MeOH).

-

Molecular Weight: ~291.34 g/mol (Estimate based on

). -

Storage Requirement: +2°C to +8°C (Refrigerate), Hygroscopic. Store under inert gas (

or Ar).

GHS Hazard Classification (Risk-Based Assessment)

Based on structural analogs (Boc-2-aminoindane-2-carboxylic acid) and functional group analysis, this compound is classified as an Irritant under GHS standards. It is not currently classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, but "Unknown Toxicity" protocols must apply in R&D settings.

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic functionality ( |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct contact with mucous membranes causes pH shift and micro-abrasion. |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] | Fine dust inhalation triggers mucosal inflammation in the upper respiratory tract. |

Stability, Reactivity, and "Silent" Hazards[1][4]

Researchers often underestimate the reactivity of Boc-protected intermediates. While stable under neutral conditions, this compound possesses specific vulnerabilities that can lead to sample degradation or laboratory accidents.

The Acid-Catalyzed Pressure Hazard

The tert-butoxycarbonyl (Boc) group is acid-labile. Contact with strong acids (TFA, HCl,

-

The Reaction:

-

The Risk: If this reaction occurs in a sealed vial (e.g., a sample contaminated with trace acid during weighing), the evolution of

and isobutylene gas can pressurize the vessel, leading to glass failure (explosion).

Thermal & Hygroscopic Instability

-

Thermal Decomposition: Avoid temperatures

. The Boc group can thermally eliminate isobutylene at elevated temperatures, degrading the reagent purity. -

Hygroscopicity: The free carboxylic acid moiety attracts atmospheric moisture. Hydrolysis is unlikely, but moisture promotes clumping and weighing errors, and can quench sensitive coupling reagents (e.g., EDC, HATU) in downstream reactions.

Operational Handling Protocols

Engineering Controls: The Hierarchy of Defense

Do not handle this compound on an open bench. The lipophilicity of the indane ring suggests potential bioavailability if inhaled.

Safe Weighing & Transfer Protocol (Step-by-Step)

Objective: Prevent static dispersion and moisture contamination.

-

Preparation: Equilibrate the reagent container to room temperature before opening. Opening a cold bottle introduces condensation (water) into the bulk solid.

-

Static Control: Indane derivatives are often "fluffy" and prone to static charge. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before transfer.

-

Transfer:

-

Work strictly inside the fume hood.

-

Use a disposable anti-static weigh boat.

-

Critical: Do not return excess material to the stock bottle to prevent cross-contamination.

-

-

Solubilization: If preparing a stock solution, use anhydrous DMF or DMSO. Avoid Chloroform (

) unless it is stabilized with amylene; ethanol-stabilized chloroform may contain trace acids that slowly deprotect the Boc group.

Emergency Response & Decontamination

Spill Response Logic

Unlike simple salts, this organic intermediate will smear if wiped with water due to its lipophilic indane core.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs, medical attention is required (corticosteroids may be indicated for inflammation).

-

Eye Contact: Rinse cautiously with water for 15 minutes .[5][1][3] Note: The lipophilic nature means the compound may adhere to the cornea; thorough irrigation is critical.

-

Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol to wash skin, as it may increase the transdermal absorption of the indane moiety.

Waste Management & Disposal

Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

-

Classification: Non-halogenated organic waste (unless dissolved in DCM).

-

Segregation: Keep separate from oxidizers (risk of fire) and strong acids (risk of gas evolution/pressure).[1]

-

Method: High-temperature incineration is the preferred method to destroy the indane ring structure completely.

References

-

Fisher Scientific. (2025).[3] Safety Data Sheet: Boc-2-aminoindane-2-carboxylic acid. Retrieved from

-

Sigma-Aldrich (Merck). (2025).[2] Safety Data Sheet: Tert-Butanol (Boc precursor and hydrolysis byproduct). Retrieved from

-

American Chemical Society (ACS). (2023). Green Chemistry Guide: Reagents for Boc Deprotection and Handling. ACS GCI Pharmaceutical Roundtable. Retrieved from

-

National Institutes of Health (NIH). (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation. PubMed. Retrieved from

-

BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from

Sources

Methodological & Application

Introduction: The Role of Conformationally Restricted Scaffolds in Medicinal Chemistry

An Application Note and In-depth Protocol for the Amide Coupling of Tert-butoxycarbonylamino-indan-2-YL-acetic acid

In the landscape of modern drug discovery, the synthesis of novel molecular entities with precisely controlled three-dimensional structures is paramount. Tert-butoxycarbonylamino-indan-2-YL-acetic acid is a key building block in this domain. As a conformationally restricted non-proteinogenic amino acid, its indan backbone imposes significant structural constraints, making it an invaluable scaffold for designing peptidomimetics and other complex ligands with enhanced potency, selectivity, and metabolic stability. The successful incorporation of this moiety into a target molecule hinges on the efficient and reliable formation of an amide bond—a cornerstone reaction in medicinal chemistry.

This document serves as a comprehensive guide for researchers, providing a detailed exploration of the principles and step-by-step protocols for the amide coupling of Tert-butoxycarbonylamino-indan-2-YL-acetic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer a rationale for reagent selection, and present validated protocols designed for reproducibility and high yield.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water at high temperatures. In practice, this is achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This activation is the central principle of all amide coupling reactions.[1]

The general process involves two key steps:

-

Activation: The carboxylate is converted into a highly reactive intermediate, such as an active ester or acylisourea.

-

Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.

The choice of coupling reagent is critical and dictates the nature of the activated intermediate, reaction efficiency, and the potential for side reactions, most notably racemization at the α-carbon if one exists.[1]

Caption: General mechanism of amide bond formation.

Selecting the Optimal Coupling Reagent

The selection of a coupling reagent depends on various factors including the steric hindrance of the substrates, desired reaction time, cost, and the need to suppress side reactions like racemization. For a somewhat sterically demanding substrate like Tert-butoxycarbonylamino-indan-2-YL-acetic acid, aminium/uronium salt-based reagents are often preferred for their high reactivity and efficiency.[2][3][4]

| Coupling Reagent | Class | Key Advantages | Considerations |

| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[1][5] | Slower for hindered substrates; risk of racemization without an additive like HOBt.[6] |

| DIC / HOBt | Carbodiimide | Good for solid-phase synthesis; urea byproduct is soluble in many organic solvents.[4][5] | Byproduct can be difficult to remove in solution-phase synthesis. |

| HBTU / DIPEA | Aminium/Uronium Salt | Highly efficient and fast, especially for hindered amino acids; low racemization when HOBt is present.[2][4][7] | More expensive; requires a non-nucleophilic base (e.g., DIPEA).[2] |

| HATU / DIPEA | Aminium/Uronium Salt | Even more reactive than HBTU due to the 7-aza-HOBt moiety; excellent for difficult couplings.[4] | Higher cost; can be sensitive to moisture. |

| PyBOP | Phosphonium Salt | Generates OBt esters; good for routine synthesis. | Byproduct can be carcinogenic; often replaced by HBTU.[3] |

Protocol 1: High-Efficiency Coupling using HBTU

This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient aminium salt-based coupling reagent ideal for robust amide bond formation. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial.[2][7]

Caption: Workflow for HBTU-mediated amide coupling.

Materials and Reagents

| Reagent | M.W. | Equivalents | Purpose |

| Tert-butoxycarbonylamino-indan-2-YL-acetic acid | 291.35 | 1.0 | Carboxylic Acid |

| Amine (R-NH₂) | Varies | 1.1 | Nucleophile |

| HBTU | 379.25 | 1.5 | Coupling Reagent |

| DIPEA (Hünig's Base) | 129.25 | 3.5 | Non-nucleophilic Base |

| DMF (anhydrous) | 73.09 | - | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |

| 10% Citric Acid (aq) | - | - | Aqueous Wash |

| Saturated NaHCO₃ (aq) | - | - | Aqueous Wash |

| Brine (sat. NaCl aq) | - | - | Aqueous Wash |

| Anhydrous Na₂SO₄ | 142.04 | - | Drying Agent |

Step-by-Step Methodology

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butoxycarbonylamino-indan-2-YL-acetic acid (1.0 eq.) and the desired amine (1.1 eq.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 volumes relative to the acid). Stir until all solids are dissolved.

-

Base Addition: Add DIPEA (3.5 eq.) to the solution. The base deprotonates the carboxylic acid to form the carboxylate anion, which is necessary for the subsequent activation step.[2]

-

Activation and Coupling: Add HBTU (1.5 eq.) to the reaction mixture in one portion. The solution may turn a pale yellow. The HBTU reacts with the carboxylate to form a highly reactive HOBt active ester intermediate, which is immediately coupled with the amine.[2]

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10 volumes).

-

Aqueous Washes: Transfer the solution to a separatory funnel and wash successively with:

-

10% aqueous citric acid (to remove excess DIPEA).

-

Saturated aqueous sodium bicarbonate (to remove unreacted HOBt and any remaining acid).

-

Water.

-

Brine (to break any emulsions and begin drying the organic layer). Perform each wash with approximately 5 volumes of the aqueous solution.[2]

-

-

Drying and Concentration: Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Protocol 2: Classic Carbodiimide Coupling using EDC and HOBt

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, simplifying byproduct removal.[5] HOBt is a crucial additive that acts as a catalyst and suppresses racemization by rapidly converting the unstable O-acylisourea intermediate into a more stable and reactive HOBt ester.[1][8][9]

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Materials and Reagents

| Reagent | M.W. | Equivalents | Purpose |

| Tert-butoxycarbonylamino-indan-2-YL-acetic acid | 291.35 | 1.0 | Carboxylic Acid |

| Amine (R-NH₂) | Varies | 1.1 | Nucleophile |

| EDC·HCl | 191.70 | 1.2 | Coupling Reagent |

| HOBt·H₂O | 153.14 | 1.1 | Additive/Catalyst |

| Dichloromethane (DCM) or DMF (anhydrous) | Varies | - | Solvent |

| Ethyl Acetate (EtOAc) or DCM | Varies | - | Extraction Solvent |

| Dilute HCl (e.g., 1N) or Citric Acid | - | - | Aqueous Wash |

| Saturated NaHCO₃ (aq) | - | - | Aqueous Wash |

| Brine (sat. NaCl aq) | - | - | Aqueous Wash |

| Anhydrous Na₂SO₄ | 142.04 | - | Drying Agent |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve Tert-butoxycarbonylamino-indan-2-YL-acetic acid (1.0 eq.), the amine (1.1 eq.), and HOBt hydrate (1.1 eq.) in anhydrous Dichloromethane (DCM) or DMF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

-

Activation: Add EDC hydrochloride (1.2 eq.) to the cooled solution portion-wise over several minutes. The rate-determining step is the formation of the O-acylisourea intermediate from the reaction between the acid and EDC.[8][6]

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitoring: Check for the consumption of the starting materials using TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM or EtOAc.

-

Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

-

Water or dilute acid (e.g., 1N HCl) to remove any unreacted amine and the EDC-urea byproduct.

-

Saturated aqueous NaHCO₃ to remove HOBt and any unreacted carboxylic acid.

-

Brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive coupling reagent (hydrolyzed).- Poor quality/wet solvent.- Sterically hindered amine. | - Use fresh, high-quality reagents.- Use anhydrous solvents.- Switch to a more powerful reagent like HATU. Increase reaction time and/or temperature. |

| Multiple Byproducts | - Racemization.- Side reaction with EDC (N-acylurea formation).- Amine is a salt (e.g., HCl salt). | - Ensure HOBt or another anti-racemization agent is used.- Add HOBt before EDC to minimize N-acylurea formation.- Add one equivalent of a tertiary base (DIPEA, Et₃N) to free the amine before coupling. |

| Starting Material Remains | - Insufficient equivalents of coupling reagent.- Reaction time is too short. | - Increase equivalents of coupling reagent to 1.5-2.0.- Allow the reaction to stir for a longer period (24-48h). |

Conclusion

The amide coupling of Tert-butoxycarbonylamino-indan-2-YL-acetic acid is a robust and versatile reaction critical for synthesizing advanced molecular structures. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can achieve high yields and purity. The HBTU-based protocol offers speed and efficiency for challenging couplings, while the EDC/HOBt method provides a reliable and cost-effective alternative. Both protocols, when executed with attention to detail and proper purification, will enable the successful incorporation of this valuable building block into diverse research and development programs.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved February 20, 2026, from [Link]

-

Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007). ACS Publications. Retrieved February 20, 2026, from [Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 20, 2026, from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Use of Tert-butoxycarbonylamino-indan-2-YL-acetic acid as a chiral building block.

[1][2][3]

References

Sources

- 1. Boc-L-2-Indanylglycine | C16H21NO4 | CID 40428755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid | C9H17NO5 | CID 15000283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid | C9H16N2O5 | CID 333466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Incorporation of Tert-butoxycarbonylamino-indan-2-YL-acetic acid into novel compounds.

Application Note: High-Efficiency Incorporation of tert-Butoxycarbonylamino-indan-2-yl-acetic Acid (Boc-Igl-OH) into Peptidomimetics and Small Molecule Scaffolds

Executive Summary

This technical guide details the protocols for incorporating (2S)-2-[(tert-butoxycarbonyl)amino]-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (commonly referred to as Boc-Indanyl-glycine or Boc-Igl-OH ) into novel pharmaceutical compounds.

The indan-2-yl moiety acts as a conformationally constrained, lipophilic isostere of leucine or phenylalanine. Its incorporation is critical in the development of protease inhibitors (e.g., HCV, HIV) and GPCR ligands, where it enhances hydrophobic interactions while restricting bond rotation, thereby reducing the entropic penalty of binding. However, its significant steric bulk presents challenges during acylation and coupling, requiring optimized synthetic workflows to prevent deletion sequences and racemization.

Chemical Identity & Properties

-

Compound Name: tert-Butoxycarbonylamino-indan-2-yl-acetic acid[1][2][3][4][5][6]

-

Common Name: Boc-L-2-Indanylglycine (Boc-Igl-OH)[4]

-

CAS Number: 155172-73-9 (Racemic) / 181227-47-4 (L-Isomer)

-

Molecular Formula: C₁₆H₂₁NO₄[2]

-

Molecular Weight: 291.34 g/mol [4]

-

Structural Feature: The side chain consists of a 2,3-dihydro-1H-inden-2-yl group attached to the

-carbon. Unlike phenylglycine, the

| Property | Value | Implication for Synthesis |

| Solubility | High in DCM, DMF, THF | Compatible with standard SPPS and solution-phase solvents. |

| Steric Bulk | High ( | Requires high-activity coupling reagents (e.g., HATU, COMU). |

| Lipophilicity | High (LogP ~2.8) | Risk of peptide aggregation on-resin; use solvent modifiers (DCM/NMP). |

| Acid Stability | Labile (Boc group) | Deprotects with TFA; stable to DIEA/Piperidine. |

Strategic Synthesis Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple Boc-Igl-OH to a resin-bound amine with >99% conversion, overcoming steric hindrance.

Materials:

-

Resin: Rink Amide MBHA or Wang Resin (Loading < 0.6 mmol/g recommended to reduce crowding).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DCM for 30 min, then wash with DMF (3x).

-

Activation (Pre-activation is critical):

-

Dissolve Boc-Igl-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add HOAt (3.0 eq) (optional but recommended for difficult couplings).

-

Add DIPEA (6.0 eq) .

-

Expert Insight: Allow the mixture to activate for exactly 2 minutes . Longer activation can lead to guanidinium capping of the amine.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate at room temperature for 2 hours .

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive (blue), proceed to recoupling.

-

-

Recoupling (Double Coupling):

-

If the first coupling is incomplete, do not repeat the same condition.

-

Switch to PyBOP (3 eq) / HOBt (3 eq) / DIPEA (6 eq) in NMP for the second round. The change in solvent polarity (NMP vs DMF) can disrupt aggregation.

-

-

Capping: Acetylate unreacted amines using Ac₂O/Pyridine to prevent deletion sequences.

Protocol B: Solution-Phase Coupling (Fragment Condensation)

Objective: Incorporation of Boc-Igl-OH into small molecule scaffolds (e.g., amine-functionalized heterocycles).

Methodology:

-

Dissolution: Dissolve the amine partner (1.0 eq) and Boc-Igl-OH (1.2 eq) in DCM or EtOAc.

-

Coupling Agent: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) .

-

Why EDC? The water-soluble urea byproduct simplifies purification compared to DCC.

-

-

Base: Add N-Methylmorpholine (NMM, 2.5 eq) dropwise at 0°C.

-

Expert Insight: Use NMM instead of TEA. NMM is a weaker base and reduces the risk of racemization during the slow activation of the bulky acid.

-

-

Reaction: Warm to room temperature and stir for 12–18 hours.

-

Work-up: Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.

Protocol C: Boc-Deprotection & Handling

Objective: Removal of the Boc group without affecting the indan integrity.

-

Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v) + 2.5% Triisopropylsilane (TIPS) as a scavenger.

-

Reaction: Treat the compound for 30–60 minutes.

-

Work-up: Evaporate TFA under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA, which can catalyze decomposition or interfere with subsequent couplings.

-

Salt Exchange: The product will be a TFA salt. For subsequent couplings, ensure sufficient base (DIPEA) is added to neutralize the salt in situ.

Critical Analysis & Troubleshooting

Challenge 1: Steric Hindrance & Low Yields The indan-2-yl group creates a "molecular wall" near the carboxylate.

-

Solution: Use HATU (Protocol A) rather than HBTU/TBTU. The aza-analog (HOAt) accelerates the reaction rate by orders of magnitude via neighboring group participation.

-

Alternative: Convert Boc-Igl-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) if HATU fails. Acid fluorides are highly reactive yet stable to racemization.

Challenge 2: Aggregation

The lipophilic indanyl group promotes

-

Solution: Use "Magic Mixture" solvent: DCM:DMF:NMP (1:1:1) containing 1% Triton X-100 or ethylene carbonate during coupling to disrupt hydrogen bonding.

Challenge 3: Racemization While less prone than phenylglycine, racemization can occur under high-base conditions.

-

Control: Use Collidine (TMP) instead of DIPEA with HATU. Collidine is a non-nucleophilic, weaker base that maintains activation pH without abstracting the

-proton.

Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Coupling Boc-Indanyl-Glycine

Caption: Decision matrix for selecting coupling reagents based on substrate sterics. High-hindrance pathways utilize HATU or Acid Fluorides to ensure complete conversion.

Figure 2: Synthetic Workflow for Novel Compound Generation

Caption: Linear workflow for the incorporation of Boc-Igl-OH into a pharmaceutical scaffold, highlighting the critical activation and deprotection steps.

References

-

PubChem. (2023). Boc-L-2-Indanylglycine Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

-

Kotha, S., et al. (2021).[7] Design, Synthesis and Late-Stage Modification of Indane-Based Peptides. Chemistry – An Asian Journal.[7][8] Retrieved from [Link]